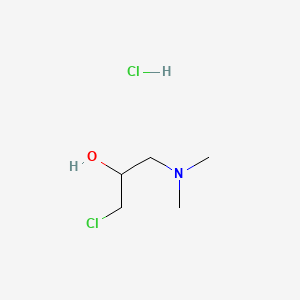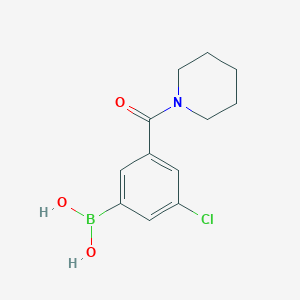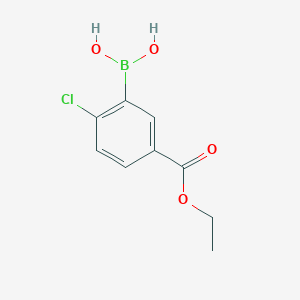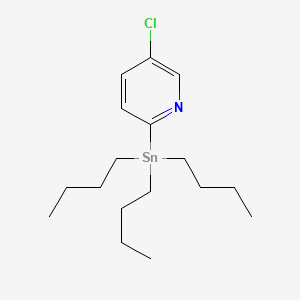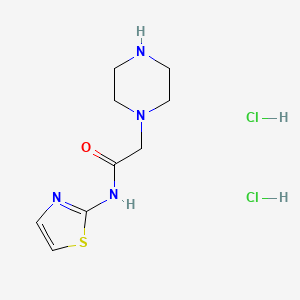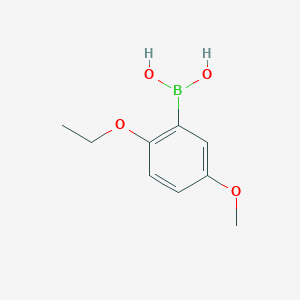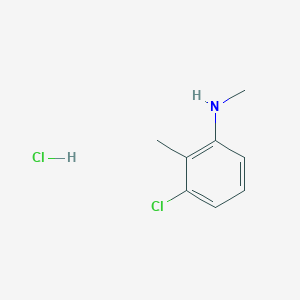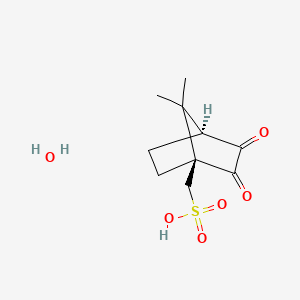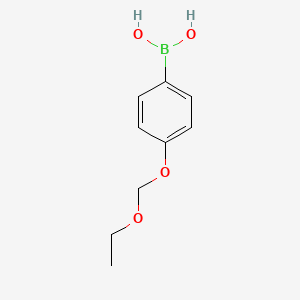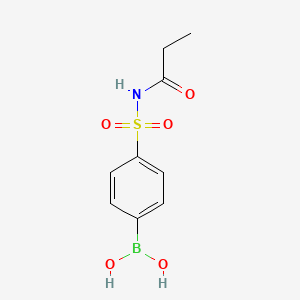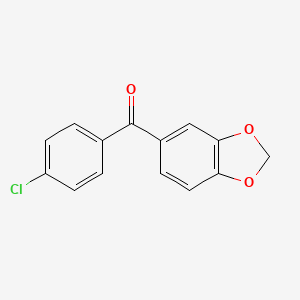
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole
Übersicht
Beschreibung
“5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” is a compound that contains a benzodioxole group attached to a 4-chlorobenzoyl group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring. The 4-chlorobenzoyl group consists of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with a chlorine atom at the 4-position .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a benzodioxole derivative with a 4-chlorobenzoyl chloride . The 4-chlorobenzoyl chloride can be produced by chlorination of benzoyl chloride . The exact synthesis process can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be analyzed using various techniques such as X-ray diffraction . The compound contains a benzodioxole group and a 4-chlorobenzoyl group, which can be identified in the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be complex and depend on the specific conditions and reactants used . The compound can participate in various types of reactions due to the presence of the benzodioxole and 4-chlorobenzoyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be determined using various techniques . The compound’s properties can be influenced by factors such as its molecular structure and the presence of the benzodioxole and 4-chlorobenzoyl groups .Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Properties
- A study on 2-phenyl 1,3-benzodioxole derivatives, which are closely related to the compound of interest, highlighted their potential as anticancer, antibacterial, and DNA-binding agents. One derivative, in particular, showed greater anticancer and antibacterial potency than standard reference compounds (Gupta et al., 2016).
Photoinitiators for Free Radical Polymerization
- A 1,3-benzodioxole derivative was synthesized and found to be effective as a one-component Type II photoinitiator for free radical polymerization, a process vital in materials science (Kumbaraci et al., 2012).
Synthesis of Derivatives for Medicinal Chemistry
- The synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, has been reported. This compound could be significant in medicinal chemistry for its potential metabolic stability (Catalani et al., 2010).
Preparation of Bioactive Compounds
- Research on the photocatalytic preparation of 2-substituted 1,3-benzodioxoles, which are potentially bioactive, was conducted. This method was effective regardless of benzene ring substituents (Ravelli et al., 2011).
Endothelin-A Receptor Antagonists
- The benzodioxole group is present in various endothelin receptor antagonists, indicating its significance in pharmaceutical applications (Tasker et al., 1997).
Antidepressant-like Effect
- A novel 5-HT1A receptor agonist with a 1,3-benzodioxole structure demonstrated an antidepressant-like effect in mice, suggesting its potential use in mental health treatments (Matsuda et al., 1995).
Synthesis of Chiral Intermediates
- The compound α-Methyl-1,3-benzodioxole-5-ethanol, a chiral building block, was synthesized for use in the development of future drugs like (−)-talampanel, an antiepileptic drug candidate (Easwar & Argade, 2003).
Insecticidal Activity
- A benzyl-1,3-benzodioxole analogue demonstrated insecticidal activity against the Colorado potato beetle, an agricultural pest (Vanmellaert et al., 1983).
Fragrance Ingredient Review
- A review of 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate as a fragrance ingredient was conducted, highlighting its application in the cosmetics industry (Mcginty et al., 2012).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” could involve further exploration of its synthesis, properties, and potential applications . For example, dehalogenases, enzymes that catalyze the removal of halogens from organic compounds, could potentially be used to degrade or modify this compound .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFWLQJDHOFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)
